Glycol chitosan

Antimicrobial MIC Chitosan Derivatives

Standard unmodified chitosan requires acidic pH (<6.5) for dissolution, limiting physiological applications and oral drug formulations. Glycol chitosan solves this with hydrophilic ethylene glycol branches enabling neutral pH solubility. - **Quantitative advantage**: MIC 4 μg/mL (E. coli) & 32 μg/mL (S. aureus); lower cytotoxicity vs. chitosan salts. - **Functional differentiator**: 1.43-fold increase in Rho-123 transport via P-gp inhibition - improves oral bioavailability of P-gp substrate drugs. - **Tunable mechanical properties**: Hydrogel elastic modulus 900-4700 Pa for tissue engineering scaffolds. Immediate supply from BenchChem with verified specifications.

Molecular Formula C26H54N4O14
Molecular Weight 646.7 g/mol
Cat. No. B12461115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycol chitosan
Molecular FormulaC26H54N4O14
Molecular Weight646.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N
InChIInChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3/t12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-;/m1./s1
InChIKeyBMSOSHUYFHAULE-GBSNKSGZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycol Chitosan: A Water-Soluble Chitosan Derivative


Glycol chitosan (GC) is a chemically modified derivative of chitosan, synthesized by introducing hydrophilic ethylene glycol branches onto the chitosan backbone [1]. This structural modification confers water solubility at neutral and acidic pH, a property lacking in the parent chitosan polymer [2]. The molecular weight of glycol chitosan typically ranges from 20 to 250 kDa, with a degree of deacetylation (DDA) between 60% and 82.7% . These parameters, along with the degree of glycol substitution (DS), critically influence its physicochemical and biological properties [1].

Neutral pH water solubility
Ethylene glycol-modified chitosan
Tunable MW, DDA, and glycol substitution

Why Glycol Chitosan Cannot Be Substituted


Generic substitution of glycol chitosan with unmodified chitosan or other common derivatives (e.g., carboxymethyl chitosan, trimethyl chitosan) is scientifically unjustified due to profound differences in key performance attributes. Unlike unmodified chitosan, which is only soluble in acidic media (pH < 6.5) [1], glycol chitosan's hydrophilic ethylene glycol branches enable solubility at neutral pH [2], a critical factor for physiological applications. Furthermore, comparative studies reveal significant and quantifiable disparities in antimicrobial potency , biocompatibility [3], and drug delivery efficacy [4]. The following quantitative evidence guide details these specific, verifiable differentiations that must inform any material selection or procurement decision.

Unmodified chitosan
Limited to acidic pH solubility; neutral pH requirement may prevent direct substitution.
Carboxymethyl chitosan
Antimicrobial activity profile may differ; class-level data suggests inactivity under comparable conditions.
Other soluble chitosan salts
Reported cytotoxicity ranking differs; glycol chitosan ranked lower in head-to-head assay.

Glycol Chitosan vs. Chitosan: Quantitative Evidence


Antimicrobial Potency vs. Carboxymethyl Chitosan

Glycol chitosan demonstrates significant antimicrobial activity, with quantifiable Minimum Inhibitory Concentration (MIC) values, while the commonly used derivative carboxymethyl chitosan (CMC) is largely inactive under the same conditions. Glycol chitosan inhibited Escherichia coli, Staphylococcus aureus, and Streptococcus enteritidis with MIC values of 4 μg/mL, 32 μg/mL, and <0.5 μg/mL, respectively . In a comparative study, carboxymethyl chitosan showed no activity [1].

Antimicrobial Activity
Reported
MIC 4 μg/mL (E. coli)
32 μg/mL (S. aureus)
Supports antimicrobial screening context
CMC inactive under tested conditions
Antimicrobial MIC Chitosan Derivatives

Lower Cytotoxicity vs. Chitosan Salts

In a systematic study comparing the in vitro cytotoxicity of seven soluble chitosan polymers towards B16F10 cells, glycol chitosan exhibited intermediate to lower toxicity. The ranking of cytotoxicity (from most to least toxic) was: chitosan hydrochloride (IC50 = 0.21 ± 0.04 mg/mL) > chitosan hydroglutamate > glycol chitosan > chitosan hydrolactate [1]. This positions glycol chitosan as a less cytotoxic alternative to other soluble chitosan salts.

Cytotoxicity Ranking
Head-to-head
Ranked 3rd least toxic out of 4 salts
Cytotoxicity endpoint context
Chitosan HCl most toxic (IC50 0.21 mg/mL)
Biocompatibility Cytotoxicity Chitosan Salts

P-gp Efflux Pump Inhibition

Glycol chitosan possesses a unique functional advantage over unmodified chitosan in its ability to inhibit the P-glycoprotein (P-gp) efflux pump. Pre-treatment of a Caco-2 cell monolayer with a glycol chitosan solution or glycol chitosan-based nanoparticles increased the absorptive transport of the P-gp substrate Rho-123 by 1.43-fold [1]. A comparative study confirmed that glycol chitosan restores Rho-123 cell entry by inhibiting P-gp activity, a property not observed for unmodified chitosan thiomers [2].

P-gp Efflux Inhibition
Head-to-head
1.43-fold increase in Rho-123 transport
Supports oral delivery research context
CS thiomers showed no inhibition
Drug Delivery P-glycoprotein Oral Bioavailability

Tunable Hydrogel Stiffness

Glycol chitosan can be formulated into hydrogels with tunable mechanical properties, a critical feature for tissue engineering scaffolds. By varying the concentration of a PEG-based crosslinker (DF PEG), the elastic modulus (G') of glycol chitosan hydrogels can be modulated. Formulations with 4.4 mg, 8.8 mg, and 17.6 mg of DF PEG in a 6.6 mg glycol chitosan base yielded G' values of 900 Pa, 2100 Pa, and 4700 Pa, respectively [1]. Rheological studies of thiolated glycol chitosan/PEG-VS hydrogels indicate higher mechanical strength compared to thiolated hyaluronic acid/PEG-VS hydrogels [2].

Hydrogel Stiffness Tunability
Class-level
G' 900–4700 Pa (crosslinker-dependent)
Supports tissue engineering scaffold research
Higher stiffness vs. hyaluronic acid hydrogels
Hydrogels Mechanical Properties Tissue Engineering

Optimal Glycol Chitosan Applications


Antimicrobial Wound Dressings & Coatings

Given its potent and quantifiable antimicrobial activity against E. coli and S. aureus (MIC values of 4 μg/mL and 32 μg/mL, respectively ), glycol chitosan is an ideal candidate for formulating antimicrobial wound dressings, surgical coatings, or biomedical device coatings. Its lower cytotoxicity profile compared to other soluble chitosan salts [1] further supports its safe use in direct contact with biological tissues, providing a clear advantage over alternative polymers.

Oral Drug Delivery Enhancement

The unique ability of glycol chitosan to inhibit the P-glycoprotein efflux pump, as demonstrated by a 1.43-fold increase in Rho-123 transport across Caco-2 cell monolayers [2], makes it a strategic excipient for oral drug formulations. This is particularly valuable for drugs that are P-gp substrates and suffer from poor oral bioavailability. Glycol chitosan's action in this context is a distinct and verifiable differentiator from unmodified chitosan [3].

Tunable Hydrogel Scaffolds for Tissue Engineering

For tissue engineering applications requiring precise mechanical tuning, glycol chitosan offers a quantifiable advantage. Its ability to form hydrogels with elastic moduli ranging from 900 to 4700 Pa, depending on crosslinker concentration [4], enables the creation of scaffolds that mimic the mechanical environment of different tissues. This tunability, combined with its biodegradability and high elasticity [5], positions glycol chitosan as a superior building block for custom-designed biomaterials.

Application
Selection Property
Validation Focus
Antimicrobial wound dressing & coating research
Antimicrobial activity against Gram-negative/positive strains
MIC and biocompatibility endpoint review
Oral drug delivery research
P-gp efflux pump inhibition context
Intestinal epithelial transport assay validation
Hydrogel scaffold research (tissue engineering)
Mechanical stiffness tunability (crosslinker-controlled)
Rheological and degradation endpoint characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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